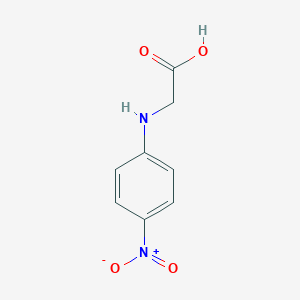

Glycine, N-(4-nitrophenyl)-

Descripción general

Descripción

. This compound is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of glycine, an amino acid. The nitrophenyl group imparts distinct chemical properties to the molecule, making it a subject of interest in organic and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(4-nitrophenyl)- typically involves the reaction of glycine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of Glycine, N-(4-nitrophenyl)- can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. This method involves the use of automated reactors and precise temperature and pressure control to ensure consistent product quality .

Types of Reactions:

Oxidation: Glycine, N-(4-nitrophenyl)- can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Research Applications

1.1 Synthesis and Building Block

Glycine, N-(4-nitrophenyl)- serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in medicinal chemistry for the synthesis of pharmaceutical compounds. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile reagent in synthetic pathways.

1.2 Reaction Mechanisms

The compound can undergo several types of reactions:

- Oxidation : The nitrophenyl group can be oxidized to form nitroso derivatives.

- Reduction : It can be reduced to amino derivatives using catalysts like palladium.

- Substitution : The nitrophenyl group can be replaced by other nucleophiles under basic conditions.

Biological Applications

2.1 Antimicrobial Activity

Glycine, N-(4-nitrophenyl)- exhibits notable antimicrobial properties. Research indicates that it disrupts cellular processes in bacteria, leading to cell death. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 500 |

This efficacy against both Gram-positive and Gram-negative bacteria suggests its potential as a therapeutic agent in treating infections caused by resistant strains.

2.2 Cytotoxicity in Cancer Research

The cytotoxic effects of Glycine, N-(4-nitrophenyl)- have been evaluated against various cancer cell lines. The IC50 values indicate its effectiveness in inhibiting cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| WRL-68 | 86 |

| MCF-7 | 70 |

| PC-3 | 90 |

These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Case Studies

3.1 Antimicrobial Efficacy Study

A study focused on the antimicrobial efficacy of Glycine, N-(4-nitrophenyl)- against multi-drug resistant bacterial strains demonstrated significant inhibition compared to standard antibiotics. The compound was tested against clinical isolates, showing promising results that support further exploration for clinical applications.

3.2 Cytotoxicity Evaluation

In another study involving various cancer cell lines, Glycine, N-(4-nitrophenyl)- exhibited selective cytotoxicity towards liver and breast cancer cells. This research highlighted its potential as a lead compound for developing new anticancer drugs by modifying its structure to enhance efficacy while minimizing toxicity.

Industrial Applications

Glycine, N-(4-nitrophenyl)- is also explored for its applications in material science and dye synthesis. Its unique chemical properties allow it to be used as a precursor in developing new materials and pigments.

Mecanismo De Acción

The mechanism of action of Glycine, N-(4-nitrophenyl)- involves its interaction with specific molecular targets in cells. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can trigger various cellular pathways, including apoptosis (programmed cell death) and inhibition of cell proliferation . Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular functions .

Comparación Con Compuestos Similares

4-Nitrophenylalanine: Similar to Glycine, N-(4-nitrophenyl)-, but with an alanine backbone instead of glycine.

4-Nitrophenylserine: Contains a serine backbone with a nitrophenyl group.

4-Nitrophenylcysteine: Features a cysteine backbone with a nitrophenyl group.

Uniqueness: Glycine, N-(4-nitrophenyl)- is unique due to its simple glycine backbone, which makes it more flexible and less sterically hindered compared to other nitrophenyl-substituted amino acids. This flexibility allows it to participate in a wider range of chemical reactions and interact with various molecular targets more effectively .

Actividad Biológica

Glycine, N-(4-nitrophenyl)-, a derivative of glycine, has garnered attention due to its potential biological activities. This compound combines the simple structure of glycine with a nitrophenyl group, which may enhance its biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and biochemistry.

Biological Activities

The biological activities of Glycine, N-(4-nitrophenyl)- can be categorized into several key areas:

1. Antimicrobial Activity

Compounds containing nitro groups are known for their antimicrobial properties. Glycine, N-(4-nitrophenyl)- exhibits significant antimicrobial effects against various bacterial strains. Research indicates that this compound disrupts cellular processes in bacteria, leading to cell death. A study reported that nitro compounds generally show activity against Gram-positive and Gram-negative bacteria due to their ability to interfere with cellular respiration and DNA synthesis .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 500 |

2. Cytotoxicity

The cytotoxic effects of Glycine, N-(4-nitrophenyl)- have been evaluated in various cancer cell lines. The compound shows moderate cytotoxicity, particularly against liver (WRL-68) and breast (MCF-7) cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which provides insight into its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| WRL-68 | 86 |

| MCF-7 | 70 |

| PC-3 | 90 |

The mechanism through which Glycine, N-(4-nitrophenyl)- exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : The nitro group can participate in redox reactions that may inhibit specific enzymes crucial for bacterial survival.

- Interaction with Cellular Components : The phenyl group may facilitate interactions with cellular membranes or proteins, altering their function and leading to cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of Glycine, N-(4-nitrophenyl)- against multi-drug resistant bacterial strains found promising results. The compound was tested against clinical isolates and showed significant inhibition compared to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

In another study involving various cancer cell lines, Glycine, N-(4-nitrophenyl)- demonstrated selective cytotoxicity. The research highlighted its potential as a lead compound for developing new anticancer drugs, focusing on modifying its structure to enhance efficacy while reducing toxicity.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes selective reduction to form an amino group (-NH₂), a key reaction for modifying electronic properties or enabling subsequent functionalization.

Key findings :

-

Catalytic hydrogenation : Using H₂ gas with palladium catalysts (5% Pd/C) in ethanol at 25°C achieves quantitative reduction to N-(4-aminophenyl)glycine within 2 hours .

-

Photochemical reduction : UV irradiation (365 nm) of N-(4-nitrophenyl)glycine in aqueous buffer (pH 7.4) generates reactive intermediates that cleave peptide bonds adjacent to the nitro group, enabling site-specific proteolysis .

Mechanistic insight :

Reduction proceeds via a nitroso intermediate, followed by hydroxylamine formation, ultimately yielding the amine. Photolysis involves nitrobenzyl radical formation, leading to backbone scission .

Nucleophilic Aromatic Substitution

The electron-deficient nitroaryl ring facilitates substitution reactions, particularly at the para position relative to the glycine moiety.

Reagents and conditions :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 6 h | N-(4-Methoxyphenyl)glycine | 78 |

| Potassium tert-butoxide | THF, reflux, 12 h | N-(4-tert-Butoxyphenyl)glycine | 65 |

Notable applications :

-

Methoxy substitution enhances solubility for peptide synthesis .

-

Bulkier alkoxy groups (e.g., tert-butoxy) improve steric protection in solid-phase synthesis .

Esterification and Acyl Transfer

The glycine carboxylic acid participates in esterification, enabling protection/deprotection strategies.

Key data :

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-(4-Nitrophenyl)glycine | 4-Methoxybenzyl chloride | N-(4-Nitrophenyl)glycine PMB ester | 92 | |

| Glycine 4-nitrophenyl ester | PMB alcohol + imidazole | Glycine PMB ester | 86 |

Mechanism :

Esterification occurs via activation of the carboxylic acid as a 4-nitrophenyl ester, followed by nucleophilic displacement with PMB alcohol under mild conditions (RT, 12 h) .

Photochemical Cleavage

UV-induced cleavage enables precise biochemical applications:

Experimental protocol :

-

Incorporate N-(4-nitrophenyl)glycine into proteins via nonsense codon suppression .

-

Irradiate at 365 nm (10 mW/cm²) for 4 hours.

-

Observe backbone cleavage with >90% efficiency in model ion channels .

Applications :

Comparative Reactivity

The para-nitro substitution pattern confers distinct reactivity versus ortho-isomers:

| Property | N-(4-Nitrophenyl)glycine | N-(2-Nitrophenyl)glycine |

|---|---|---|

| Reduction potential (V) | -0.85 vs SCE | -1.12 vs SCE |

| Substitution rate (k, s⁻¹) | 3.2 × 10⁻³ | 1.8 × 10⁻⁴ |

The enhanced electrophilicity of the para-nitro group accelerates substitution reactions by 18-fold compared to ortho-analogs .

Propiedades

IUPAC Name |

2-(4-nitroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-8(12)5-9-6-1-3-7(4-2-6)10(13)14/h1-4,9H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRZHSVFAGKMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060712 | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-91-0 | |

| Record name | N-(4-Nitrophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-nitrophenyl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.